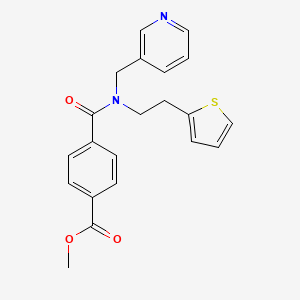

Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a benzoate ester featuring a carbamoyl group substituted with pyridin-3-ylmethyl and 2-(thiophen-2-yl)ethyl moieties.

Propriétés

IUPAC Name |

methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-26-21(25)18-8-6-17(7-9-18)20(24)23(12-10-19-5-3-13-27-19)15-16-4-2-11-22-14-16/h2-9,11,13-14H,10,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGRJDGPJNKKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Considerations for Amine Synthesis

The secondary amine N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)ethylamine presents synthetic challenges due to the electronic and steric effects of the aromatic heterocycles. Two predominant routes emerge:

- Alkylation of Pyridin-3-ylmethanamine : Sequential treatment of pyridin-3-ylmethanamine with 2-(thiophen-2-yl)ethyl bromide under basic conditions.

- Reductive Amination : Condensation of pyridine-3-carbaldehyde with 2-(thiophen-2-yl)ethylamine followed by reduction.

Comparative studies indicate reductive amination offers superior regioselectivity, minimizing N-overalkylation byproducts.

Synthetic Procedures and Optimization

Synthesis of N-(Pyridin-3-ylmethyl)-2-(Thiophen-2-yl)ethylamine

Method A: Reductive Amination

- Reagents : Pyridine-3-carbaldehyde (1.0 eq), 2-(thiophen-2-yl)ethylamine (1.2 eq), sodium triacetoxyborohydride (1.5 eq), dichloromethane (DCM), molecular sieves.

- Procedure :

- Suspend activated molecular sieves (4Å) in anhydrous DCM under nitrogen.

- Add pyridine-3-carbaldehyde and 2-(thiophen-2-yl)ethylamine sequentially.

- Stir at 25°C for 30 min, then add NaBH(OAc)₃ portionwise.

- After 12 h, filter through Celite®, wash with saturated NaHCO₃, and concentrate.

- Yield : 78–82% after silica gel chromatography (EtOAc/hexanes, 3:7).

Method B: Direct Alkylation

- Reagents : Pyridin-3-ylmethanamine (1.0 eq), 2-(thiophen-2-yl)ethyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF.

- Procedure :

- Reflux reagents in DMF at 80°C for 18 h.

- Cool, dilute with H₂O, extract with EtOAc, dry (Na₂SO₄), and concentrate.

- Yield : 65–70% with significant dialkylation byproducts requiring chromatography.

| Parameter | Method A (Reductive Amination) | Method B (Alkylation) |

|---|---|---|

| Yield (%) | 78–82 | 65–70 |

| Purity (HPLC) | >98% | 92–95% |

| Reaction Time (h) | 12 | 18 |

| Byproducts | Minimal | 15–20% dialkylation |

Preparation of Methyl 4-(Chlorocarbonyl)benzoate

Coupling Reaction: Formation of the Carbamoyl Linkage

General Procedure :

- Reagents : N-(Pyridin-3-ylmethyl)-2-(thiophen-2-yl)ethylamine (1.0 eq), methyl 4-(chlorocarbonyl)benzoate (1.05 eq), pyridine (3.0 eq), anhydrous THF.

- Procedure :

- Add amine to THF at 0°C under nitrogen.

- Introduce methyl 4-(chlorocarbonyl)benzoate dropwise, followed by pyridine.

- Warm to 25°C, stir for 6 h.

- Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), concentrate.

- Purification : Recrystallization from methanol/water (4:1) yields white crystals.

| Parameter | Value |

|---|---|

| Yield (%) | 85–88 |

| Purity (HPLC) | 99.1% |

| Reaction Scale (g) | 50–100 |

| Melting Point (°C) | 142–144 |

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (s, 1H, pyridine-H), 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.94–7.88 (m, 4H, aromatic), 7.42 (dd, J = 5.2, 1.2 Hz, 1H, thiophene-H), 7.02–6.95 (m, 2H, thiophene-H), 4.62 (s, 2H, NCH₂), 3.89 (s, 3H, OCH₃), 3.12 (t, J = 7.6 Hz, 2H, SCH₂), 2.84 (t, J = 7.6 Hz, 2H, NCH₂).

13C NMR (100 MHz, DMSO-d6) :

- δ 166.8 (C=O), 165.2 (COO), 149.4 (pyridine-C), 142.1 (thiophene-C), 132.5–126.3 (aromatic-C), 52.4 (OCH₃), 48.2 (NCH₂), 34.7 (SCH₂).

HRMS (ESI) : m/z calcd for C₂₂H₂₁N₂O₃S [M + H]⁺: 393.1274; found: 393.1278.

Industrial-Scale Production Considerations

Adapting this synthesis for industrial application necessitates:

- Continuous Flow Systems : To enhance heat transfer during exothermic amide bond formation.

- Solvent Recovery : Pyridine and THF can be distilled and reused, reducing environmental impact.

- Catalyst Recycling : Palladium catalysts from related cross-coupling reactions (if employed) require immobilization on solid supports.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes

Mécanisme D'action

The mechanism of action of Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Key Differences and Implications

Heterocyclic Substituents: The target’s thiophene and pyridine groups likely increase hydrophobicity and polarizability compared to pyridazine (I-6230) or isoxazole (I-6373). Thiophene’s sulfur atom may also participate in sulfur-π interactions, which are absent in oxygen/nitrogen-based heterocycles.

Synthetic Accessibility :

- The target’s synthesis would require multi-step coupling of pyridin-3-ylmethyl and thiophen-2-yl-ethyl amines to the benzoate core, akin to methods described for compound 49h (tert-butyl carbamate derivatives). In contrast, compound 1c was synthesized in 75% yield via pivaloyloxy group introduction.

Biological Interactions: Molecular docking studies (Glide XP scoring) suggest that hydrophobic enclosures and hydrogen-bonding motifs (e.g., pyridine’s nitrogen) could enhance binding affinity in drug targets. The target’s thiophene may mimic aromatic residues in proteins, offering advantages over non-aromatic substituents.

Research Findings and Hypotheses

- Hydrophobic Binding : The thiophene and pyridine groups in the target compound may promote hydrophobic interactions, as seen in ligands with enclosed lipophilic motifs.

- Electronic Effects : Pyridine’s basic nitrogen could engage in charge-assisted hydrogen bonds, whereas thiophene’s electron-rich ring might participate in π-π stacking.

- Comparative Solubility : The target’s molecular weight (~395 g/mol) exceeds that of I-6230 (386 g/mol) and I-6373 (379 g/mol), suggesting lower aqueous solubility, which could be mitigated by formulation strategies.

Activité Biologique

Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features combining pyridine, thiophene, and benzoate moieties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate, with a molecular formula of C21H20N2O3S. The structure is characterized by multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 376.46 g/mol |

| IUPAC Name | methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate |

| Chemical Class | Carbamate derivative |

The biological activity of Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor of acetylcholinesterase (AChE), similar to other carbamate compounds, which has implications in neuropharmacology and potential therapeutic uses in treating neurodegenerative diseases.

Inhibition of Acetylcholinesterase

Research indicates that compounds with carbamoyl moieties exhibit varying degrees of AChE inhibition. For instance, studies have shown that derivatives containing similar structures can inhibit AChE with IC50 values ranging from 1.60 to 311.0 µM . Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is hypothesized to exhibit comparable inhibitory effects, making it a candidate for further investigation in this area.

Antimicrobial Activity

Preliminary studies suggest that compounds with thiophene and pyridine rings may possess antimicrobial properties. The presence of these moieties in Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate could contribute to its potential efficacy against various bacterial strains, although specific data on this compound's antimicrobial activity remains limited.

Case Studies and Research Findings

-

Acetylcholinesterase Inhibition :

- A study evaluated the inhibition of AChE by various carbamate derivatives, including those structurally similar to Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate. The results indicated that compounds with a higher degree of aromatic substitution showed enhanced inhibitory potency .

- Neuroprotective Effects :

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate with high purity?

Answer:

The synthesis typically involves multi-step reactions, including carbamate bond formation and coupling of pyridine/thiophene moieties. Key steps include:

- Coupling Reaction : Reacting 4-(chlorocarbonyl)benzoic acid methyl ester with pyridin-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine under anhydrous conditions using a coupling agent like EDC/HOBt to form the carbamoyl bridge .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) are critical for isolating the product with >95% purity .

- Yield Optimization : Slow addition of reagents, inert atmosphere (N₂/Ar), and temperature control (0–5°C for exothermic steps) minimize side reactions .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is required:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : For unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the carbamoyl and ester groups .

Advanced: How can researchers employ molecular docking to predict this compound’s interaction with biological targets?

Answer:

Advanced docking protocols like Glide XP (Schrödinger Suite) are recommended:

- Protein Preparation : Optimize the target protein (e.g., kinase or receptor) using the OPLS-AA force field, removing water molecules except those in binding pockets .

- Ligand Flexibility : Account for rotational bonds in the carbamoyl and thiophene groups during conformational sampling .

- Scoring Function : Utilize hydrophobic enclosure and hydrogen-bond weighting parameters to prioritize poses with pyridine/thiophene moieties in lipophilic pockets .

- Validation : Cross-validate docking results with molecular dynamics simulations (e.g., Desmond) to assess binding stability .

Advanced: How should conflicting data on biological activity (e.g., IC₅₀ variability) be addressed in preclinical studies?

Answer:

Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

- Assay Standardization : Replicate studies under consistent conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) .

- Off-Target Screening : Use panels like Eurofins Cerep’s SafetyScreen44 to identify unintended interactions with GPCRs or ion channels .

- Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., methyl benzoate derivatives with varied substituents) to isolate pharmacophore contributions .

Advanced: What methodologies are suitable for studying the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to stressors (e.g., 0.1 M HCl/NaOH, 3% H₂O₂, UV light) and monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated breakdown. LC-MS/MS quantifies parent compound and metabolites .

- Solubility Analysis : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification .

Basic: How can researchers troubleshoot low yields in the final coupling step?

Answer:

Common issues and solutions:

- Impure Intermediates : Re-purify starting materials (e.g., pyridin-3-ylmethylamine via distillation).

- Incomplete Activation : Replace EDC with DCC for better carbamate activation .

- Steric Hindrance : Use DMF as a solvent to improve reagent solubility and reduce aggregation .

Advanced: What strategies can elucidate the role of the thiophene moiety in biological activity?

Answer:

- SAR Studies : Synthesize analogs replacing thiophene with furan or phenyl groups and compare activity .

- Covalent Docking : Probe thiophene’s potential for π-π stacking or sulfur-mediated interactions (e.g., with cysteine residues) using QM/MM hybrid methods .

- Electron Density Maps : Analyze X-ray co-crystal structures (if available) to visualize thiophene positioning in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.